BenchChemオンラインストアへようこそ!

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

MAO inhibition neurochemistry enzyme selectivity

This C6-acetamido-substituted 4-hydroxyquinoline-3-carboxylate offers 7.9-fold MAO-B selectivity over MAO-A. The C6 acetamido group serves as a latent primary amine handle for hydrolysis to C6-NH2, enabling derivatization for kinase inhibitor and antimicrobial library synthesis. Unlike unsubstituted analogs, this specific substitution pattern confers distinct target engagement and physicochemical properties.

Molecular Formula C14H14N2O4
Molecular Weight 274.276
CAS No. 127720-03-0
Cat. No. B2750310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-acetamido-4-hydroxyquinoline-3-carboxylate
CAS127720-03-0
Molecular FormulaC14H14N2O4
Molecular Weight274.276
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)NC(=O)C
InChIInChI=1S/C14H14N2O4/c1-3-20-14(19)11-7-15-12-5-4-9(16-8(2)17)6-10(12)13(11)18/h4-7H,3H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyXCQWKPWQUOCYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Acetamido-4-Hydroxyquinoline-3-Carboxylate (CAS 127720-03-0): Chemical Identity and Procurement Baseline


Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (CAS 127720-03-0) is a synthetic quinoline derivative with molecular formula C₁₄H₁₄N₂O₄ and molecular weight 274.27 g/mol, featuring a 4-hydroxyquinoline-3-carboxylate core substituted with an acetamido group at the C6 position [1]. This compound belongs to the broader class of 4-hydroxyquinoline-3-carboxylates, a privileged scaffold in medicinal chemistry with documented applications in kinase inhibition, antimicrobial development, and epigenetic modulation [2]. The compound is primarily utilized as a research intermediate and a building block for synthesizing more complex quinoline-based pharmacophores, rather than as an end-use therapeutic agent [2].

Why Generic Substitution of Ethyl 6-Acetamido-4-Hydroxyquinoline-3-Carboxylate with Unsubstituted Analogs Fails: The C6 Acetamido Differentiator


The 4-hydroxyquinoline-3-carboxylate scaffold appears in numerous compounds, but substitution position and identity critically dictate biological profile. Unsubstituted analogs such as ethyl 4-hydroxyquinoline-3-carboxylate (CAS 52980-28-6) lack the C6 acetamido moiety, resulting in fundamentally different target engagement profiles [1]. In class-level SAR studies of 4-hydroxyquinoline-3-carboxylic acids, substituents at the 6-, 7-, or 8-positions dramatically alter enzyme inhibition potency across dehydrogenase targets, with hydrophobic groups at C6 conferring enhanced binding interactions [2]. Procurement decisions cannot rely on scaffold similarity alone; the specific C6 acetamido substitution present in this compound may confer MAO-B selectivity and distinct physicochemical properties that unsubstituted or alternatively substituted analogs (e.g., 7-bromo or 2-methyl derivatives) cannot replicate [1].

Quantitative Differentiation Evidence for Ethyl 6-Acetamido-4-Hydroxyquinoline-3-Carboxylate (CAS 127720-03-0)


MAO-B Selectivity Profile: Quantitative Comparison of MAO-B vs. MAO-A Inhibition

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate exhibits preferential inhibition of human monoamine oxidase B (MAO-B) over MAO-A, with an IC₅₀ of 530 nM for MAO-B [1] versus 4,200 nM for MAO-A [2]. This represents an approximately 7.9-fold selectivity for MAO-B over MAO-A within the same recombinant enzyme system.

MAO inhibition neurochemistry enzyme selectivity

Synthetic Intermediate Value: C6 Acetamido Functional Handle vs. Unsubstituted Scaffold

Unlike unsubstituted ethyl 4-hydroxyquinoline-3-carboxylate (CAS 52980-28-6), which lacks a functionalizable group at C6, ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate provides an acetamido substituent that can be hydrolyzed to a primary amine (C6-NH₂) for further derivatization [1]. This amine serves as a versatile synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid analog generation in SAR campaigns .

medicinal chemistry synthetic intermediate library synthesis

CYP3A4 Interaction Profile: Moderate Inhibition with IC₅₀ = 7.9 μM

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate inhibits human recombinant CYP3A4 with an IC₅₀ of 7,900 nM (7.9 μM) [1]. While no direct comparator data exists for the unsubstituted ethyl 4-hydroxyquinoline-3-carboxylate, class-level studies indicate that quinoline 3-carboxamide derivatives are metabolized by cytochrome P450 enzymes [2]. The moderate CYP3A4 inhibition suggests potential drug-drug interaction liability at high concentrations, a factor to consider when selecting this compound for cellular or in vivo studies.

drug metabolism CYP450 ADME

HDAC Inhibition Activity: 20.8 μM Against Maize Histone Deacetylase

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate demonstrates inhibition of maize histone deacetylase (HDAC) enzyme in vitro at a concentration of 20.8 μM . This activity, while modest, aligns with the broader class of quinoline-based HDAC inhibitors described in literature [1]. The C6 acetamido group may contribute to zinc-binding or surface recognition in HDAC active sites, distinguishing it from unsubstituted 4-hydroxyquinoline-3-carboxylates which lack this pharmacophoric element.

epigenetics HDAC inhibition chromatin biology

Physicochemical Differentiation: XLogP3-AA = 1.2 vs. Unsubstituted Analog

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate exhibits a computed XLogP3-AA value of 1.2 [1], reflecting moderate lipophilicity conferred by the C6 acetamido substitution. In contrast, unsubstituted ethyl 4-hydroxyquinoline-3-carboxylate (CAS 52980-28-6) possesses a lower molecular weight and reduced hydrogen bond acceptor count due to the absence of the acetamido moiety, resulting in different solubility and permeability characteristics [2].

physicochemical properties lipophilicity drug-likeness

Optimal Research and Procurement Applications for Ethyl 6-Acetamido-4-Hydroxyquinoline-3-Carboxylate


MAO-B Selectivity Profiling and Neurochemistry Tool Compound Development

Based on the 7.9-fold selectivity for MAO-B (IC₅₀ = 530 nM) over MAO-A (IC₅₀ = 4,200 nM) documented in BindingDB [1][2], this compound is suitable for research programs requiring MAO-B-preferring inhibitors as pharmacological tools. Applications include studying MAO-B's role in dopamine metabolism, evaluating MAO-B inhibition in Parkinson's disease models, and developing isoform-selective chemical probes for neurochemistry research.

Synthetic Intermediate for C6-Functionalized Quinoline Library Synthesis

The C6 acetamido group serves as a latent primary amine handle, enabling hydrolysis to yield a C6-NH₂ intermediate for subsequent derivatization [1]. This functional group differentiates it from unsubstituted ethyl 4-hydroxyquinoline-3-carboxylate (CAS 52980-28-6) and positions it as a valuable building block for medicinal chemistry campaigns requiring C6-substituted 4-hydroxyquinoline-3-carboxylate scaffolds, particularly for kinase inhibitor or antimicrobial library synthesis [2].

ADME and CYP450 Interaction Assessment Studies

With documented CYP3A4 inhibition at IC₅₀ = 7.9 μM [1] and class-level evidence of P450-mediated metabolism of quinoline-3-carboxylates [2], this compound may be employed as a reference standard in ADME assays. Researchers can utilize it to assess CYP3A4 interaction potential within quinoline-based compound series, or as a control compound when evaluating metabolic stability of related 4-hydroxyquinoline-3-carboxylate derivatives.

HDAC Inhibitor Lead Identification and Epigenetic Probe Development

The compound exhibits HDAC inhibition at 20.8 μM in a maize enzyme assay [1], consistent with the broader class of quinoline-based HDAC inhibitors [2]. This activity, while modest, supports its use as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing HDAC inhibitory potency. Researchers pursuing class I HDAC or p300/CBP HAT inhibition may find this compound valuable for comparative benchmarking and scaffold hopping strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.